molecular formula C5H10BrN B7987841 (R)-3-Bromo-1-methyl-pyrrolidine

(R)-3-Bromo-1-methyl-pyrrolidine

Cat. No.: B7987841
M. Wt: 164.04 g/mol
InChI Key: ZHUYTHOKJZSZQJ-RXMQYKEDSA-N
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Description

®-3-Bromo-1-methyl-pyrrolidine is a chiral compound with a bromine atom attached to the third carbon of a pyrrolidine ring, which also contains a methyl group on the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Bromo-1-methyl-pyrrolidine typically involves the bromination of 1-methyl-pyrrolidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of ®-3-Bromo-1-methyl-pyrrolidine may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography to ensure the high quality of the final product.

Types of Reactions:

    Substitution Reactions: ®-3-Bromo-1-methyl-pyrrolidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methyl-pyrrolidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or methoxy derivatives.

    Oxidation Products: Various oxidized forms of the pyrrolidine ring.

    Reduction Products: 1-Methyl-pyrrolidine.

Scientific Research Applications

®-3-Bromo-1-methyl-pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-3-Bromo-1-methyl-pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The bromine atom can participate in halogen bonding, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (S)-3-Bromo-1-methyl-pyrrolidine: The enantiomer of ®-3-Bromo-1-methyl-pyrrolidine, which may have different biological activities due to its chiral nature.

    3-Bromo-pyrrolidine: Lacks the methyl group, which can significantly alter its reactivity and applications.

    1-Methyl-pyrrolidine: Lacks the bromine atom, making it less reactive in substitution reactions.

Uniqueness: ®-3-Bromo-1-methyl-pyrrolidine is unique due to its specific chiral configuration and the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity patterns compared to its analogs.

Properties

IUPAC Name

(3R)-3-bromo-1-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUYTHOKJZSZQJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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